molecular formula C4H10Cl3N B7767264 Bis(2-chloroethyl)ammonium chloride

Bis(2-chloroethyl)ammonium chloride

Cat. No. B7767264
M. Wt: 178.48 g/mol
InChI Key: YMDZDFSUDFLGMX-UHFFFAOYSA-N
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Patent
US06281218B1

Procedure details

A mixture of 4-methoxy-3-trifluoromethylphenylamine (12 g; 0.0627 mol) and bis(2-chloroethyl) ammonium chloride (11.2 g; 0.0627 mol) in n-butanol (120 ml) was refluxed for 10 hours. The reaction mixture was cooled at room temperature and the crude title compound precipitated as hydrochloride salt overnight. The solid was collected and crystallized from acetone. 7 g; m.p. 244-245° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11].[Cl-].Cl[CH2:16][CH2:17][NH2+:18][CH2:19][CH2:20]Cl>C(O)CCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N)C(F)(F)F
Name
Quantity
11.2 g
Type
reactant
Smiles
[Cl-].ClCC[NH2+]CCCl
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
the crude title compound precipitated as hydrochloride salt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
crystallized from acetone

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)N1CCNCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.